N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine
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Overview
Description
N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of two 2,6-diisopropylphenyl groups attached to a propane-1,3-diimine backbone, making it a valuable ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine typically involves the reaction of 2,6-diisopropylaniline with a suitable diimine precursor. One common method is the condensation reaction between 2,6-diisopropylaniline and glyoxal or a similar aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diimine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted diimine derivatives.
Scientific Research Applications
N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, oxidation, and polymerization. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(2,6-diisopropylphenyl)ethylenediamine: Similar structure but with an ethylenediamine backbone.
N,N′-Bis(2-aminoethyl)-1,3-propanediamine: Contains aminoethyl groups instead of diisopropylphenyl groups.
N,N′-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene: Features a diazabutadiene backbone.
Uniqueness
N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine is unique due to its specific diimine backbone and bulky diisopropylphenyl groups, which provide steric hindrance and enhance its stability as a ligand. This makes it particularly effective in forming stable metal complexes and catalyzing various chemical reactions.
Properties
Molecular Formula |
C27H38N2 |
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Molecular Weight |
390.6 g/mol |
IUPAC Name |
N,N'-bis[2,6-di(propan-2-yl)phenyl]propane-1,3-diimine |
InChI |
InChI=1S/C27H38N2/c1-18(2)22-12-9-13-23(19(3)4)26(22)28-16-11-17-29-27-24(20(5)6)14-10-15-25(27)21(7)8/h9-10,12-21H,11H2,1-8H3 |
InChI Key |
NCRRIJMCSWEWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CCC=NC2=C(C=CC=C2C(C)C)C(C)C |
Origin of Product |
United States |
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